Phenoxybenzamine-d5 Hydrochloride is a deuterium-labeled form of Phenoxybenzamine Hydrochloride, a synthetic α1-adrenergic receptor antagonist. [ [] https://www.semanticscholar.org/paper/d9cba07ed2996ad656e3c1c1ded46f179a157763 ] The deuterium labeling makes it useful for research applications, particularly in studying the mechanism of action and binding kinetics of alpha-adrenergic antagonists.
Phenoxybenzamine-d5 Hydrochloride is a stable isotope-labeled derivative of phenoxybenzamine, a non-selective, irreversible alpha-adrenergic antagonist. This compound is primarily utilized in pharmacological research, particularly in studies related to hypertension and other cardiovascular conditions. The presence of deuterium (d5) in its structure allows for enhanced tracking and analysis in metabolic studies and drug monitoring.
Phenoxybenzamine-d5 Hydrochloride is classified as a pharmaceutical compound under the category of alpha-adrenergic antagonists. It is derived from phenoxybenzamine, which is marketed under the trade name Dibenzyline. The compound's molecular formula is C18H23Cl2NO, and it has a molecular weight of 345.32 g/mol .
The synthesis of Phenoxybenzamine-d5 Hydrochloride involves several steps that can be summarized as follows:
Phenoxybenzamine-d5 Hydrochloride features a complex molecular structure characterized by the following:
Phenoxybenzamine-d5 Hydrochloride participates in various chemical reactions typical for alpha-adrenergic antagonists:
The mechanism by which Phenoxybenzamine-d5 Hydrochloride operates involves:
The compound's properties can be referenced from databases like PubChem and pharmaceutical catalogs .
Phenoxybenzamine-d5 Hydrochloride has several scientific applications:
Phenoxybenzamine-d5 hydrochloride (CAS 1329838-45-0) is a deuterium-labeled analogue of the irreversible α-adrenoceptor antagonist phenoxybenzamine hydrochloride. The molecular formula is C₁₈H₁₈D₅Cl₂NO, with a molecular weight of 345.32 g/mol, representing a 5 atomic mass unit (amu) increase compared to the non-deuterated parent compound (303.83 g/mol) [1] [9]. The deuteration occurs specifically on the phenoxy ring system, where all five hydrogen atoms are replaced by deuterium atoms ([²H]C₆D₅-), creating a pentadeuterated aromatic moiety [6] [9]. This selective deuteration preserves the core pharmacophore while altering the isotopic composition.
The structural backbone retains the tertiary amine functionality characteristic of phenoxybenzamine, consisting of three key components: (1) the pentadeuterated phenoxy group, (2) the isopropylamine linker bearing a chiral center, and (3) the N-benzyl-N-(2-chloroethyl)amine moiety. The SMILES notation clearly reflects this deuteration pattern: [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1OCC(C)N(CCCl)CC2=CC=CC=C2.Cl [1] [9]. This precise deuteration minimizes potential steric perturbations while maximizing isotopic differentiation for analytical detection.
Table 1: Molecular Characteristics of Phenoxybenzamine-d5 Hydrochloride
Property | Phenoxybenzamine-d5 Hydrochloride | Phenoxybenzamine Hydrochloride |
---|---|---|
CAS Number | 1329838-45-0 | 63-92-3 / 59-96-1 (base) |
Molecular Formula | C₁₈H₁₈D₅Cl₂NO | C₁₈H₂₂ClNO |
Molecular Weight (g/mol) | 345.32 | 303.83 |
Deuteration Position | Phenoxy ring (pentadeuteration) | None |
SMILES | [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1OCC(C)N(CCCl)CC2=CC=CC=C2.Cl | ClCCN(C(COc1ccccc1)C)Cc1ccccc1 |
Phenoxybenzamine contains a single chiral center at the carbon bearing the methyl group within the isopropylamine linker, resulting in two enantiomers: (R)- and (S)-phenoxybenzamine. Commercial preparations, including the deuterated analogue, are supplied as the racemic mixture [4] [3]. The deuteration pattern in phenoxybenzamine-d5 hydrochloride does not introduce additional stereocenters, preserving the single chiral center found in the parent compound. Consequently, phenoxybenzamine-d5 hydrochloride exists as a racemate comprising (R)- and (S)-enantiomers in equal proportions [4].
The chiral center significantly influences the molecular conformation and spatial orientation of the pharmacophore. Resolution of enantiomers has been historically challenging due to rapid racemization under physiological conditions and the lack of robust chiral separation methods documented for this compound class. The irreversible binding mechanism to α-adrenoceptors involves formation of a covalent bond with a cysteine residue (position 3.36 in transmembrane helix 3) [4], which may exhibit stereoselectivity. However, detailed studies on the chiral resolution mechanisms, enantiomeric purity assessment, or comparative pharmacological activity of individual phenoxybenzamine-d5 enantiomers remain unreported in the literature. The racemic nature of the compound implies that both enantiomers contribute to the overall biological activity profile observed in research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy:The deuteration pattern in phenoxybenzamine-d5 hydrochloride produces distinct NMR spectral differences compared to its non-deuterated counterpart. The most significant changes occur in the aromatic region corresponding to the phenoxy ring protons. In the non-deuterated compound, this ring displays a characteristic AA'BB'C pattern (multiplet) between 6.8-7.0 ppm. In phenoxybenzamine-d5 hydrochloride, the complete disappearance of these proton signals confirms pentadeuteration at this site [9]. The aliphatic regions remain virtually identical: the N-benzyl group retains its characteristic singlet at ~3.6 ppm (CH₂), while the isopropyl methine proton (CH) appears as a multiplet at ~2.8 ppm, and the chloroethyl group (CH₂Cl) resonates near 3.5 ppm. Deuterium-induced isotopic shifts, though typically small (≤ 0.03 ppm for adjacent protons), may be observable for the methylene protons directly attached to the deuterated phenoxy ring (O-CH₂), potentially appearing marginally upfield compared to the non-deuterated compound.
Mass Spectrometry (MS):Mass spectrometry provides unequivocal differentiation between phenoxybenzamine-d5 hydrochloride and its non-deuterated analogue. The deuterated compound exhibits a characteristic +5 amu shift in all major ions retaining the phenoxy ring.
Table 2: Comparative Mass Spectrometric Signatures
Ion Type | Phenoxybenzamine-d5 Hydrochloride (m/z) | Phenoxybenzamine Hydrochloride (m/z) | Interpretation |
---|---|---|---|
Molecular Ion [M+H]⁺ | 310.2 | 305.2 | Base + H⁺ |
Fragment Ion 1 | 228.2 | 223.2 | [M+H - C₆H₅CH₂]⁺ |
Fragment Ion 2 | 91.1 | 91.1 | C₇H₇⁺ (tropylium) |
Isotopic Pattern | M⁺•, M+1, M+2 peaks diminished; M+5 prominent | Characteristic Cl isotope pattern (M: M+2 ≈ 3:1) | Deuterium reduces natural abundance contributions |
The molecular ion ([M+H]⁺) for phenoxybenzamine-d5 hydrochloride appears at m/z 310.2, compared to m/z 305.2 for the unlabeled compound. Key fragment ions containing the deuterated phenoxy ring, such as those resulting from loss of the benzyl group ([M+H - C₆H₅CH₂]⁺), also demonstrate this +5 amu shift (m/z 228.2 vs. 223.2). Fragment ions originating solely from the non-deuterated portion, like the tropylium ion (C₇H₇⁺, m/z 91.1), remain identical. The characteristic chlorine isotopic pattern (due to ³⁵Cl/³⁷Cl ~3:1) remains observable but is modified by the presence of five deuterium atoms, leading to a complex isotopic cluster centered 5 amu higher than the non-deuterated analogue [1] [6] [9].
Although explicit crystallographic data (unit cell parameters, space group, atomic coordinates) for phenoxybenzamine-d5 hydrochloride is not publicly available in the retrieved literature, inferences can be drawn from the properties of the non-deuterated hydrochloride salt and the known effects of deuteration on molecular crystals. Phenoxybenzamine hydrochloride (unlabeled) crystallizes as a salt where the protonated tertiary amine nitrogen forms an ionic bond with the chloride anion. The crystal lattice stability is governed by these ionic interactions, hydrogen bonding networks involving the hydrochloride and any water molecules, and van der Waals forces.
Deuteration, particularly aromatic deuteration as in phenoxybenzamine-d5, primarily affects the vibrational modes (e.g., lower zero-point energy) rather than significantly altering the electronic structure or bond lengths/angles. Consequently, the crystal structure of the deuterated salt is expected to be isomorphous with its non-deuterated counterpart. However, subtle differences in lattice energy and thermal motion parameters may arise due to the mass difference between H and D. These differences can manifest in marginally altered melting points (typically within 1-2°C) or modified thermal decomposition profiles detectable by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The solid-state stability of phenoxybenzamine-d5 hydrochloride is primarily dictated by the integrity of the hydrochloride salt form and the susceptibility of the chloroethylamine group to potential intramolecular cyclization or hydrolysis. Storage recommendations for phenoxybenzamine hydrochloride typically specify controlled room temperature in tightly closed containers, protected from light and moisture [5]. The deuterated analogue is expected to exhibit comparable stability profiles under similar conditions. The irreversible nature of phenoxybenzamine's biological activity stems from the reactive aziridinium intermediate formed from the chloroethylamine group; this chemical reactivity remains unchanged by aromatic deuteration. Therefore, solid-state stability studies should focus on preventing moisture uptake (hygroscopicity) and thermal degradation to maintain analytical standard integrity. Accelerated stability studies (e.g., 40°C/75% RH) would be essential to confirm shelf-life predictions for the deuterated standard.
Table 3: Comparison of Key Solid-State Properties
Property | Phenoxybenzamine-d5 Hydrochloride (Expected) | Phenoxybenzamine Hydrochloride (Reported) | Notes |
---|---|---|---|
Crystal System | Monoclinic (assumed isomorphic) | Monoclinic | Based on unlabeled structure |
Melting Point/Decomp. | ~137-140°C (decomp.) | 137.5–140°C (decomp.) | Minor isotopic effect possible |
Hygroscopicity | Moderate | Moderate | Salt form dependency |
Recommended Storage | Room temp., desiccated, protected from light | Room temp., tight container, protected from light | Standard for hydrochloride salts [5] |
Primary Degradation Pathway | Aziridinium formation, hydrolysis | Aziridinium formation, hydrolysis | Intrinsic reactivity of chloroethylamine |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1